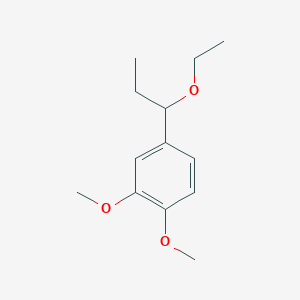
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and an ethoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene typically involves the following steps:
Friedel-Crafts Alkylation: The introduction of the ethoxypropyl group can be achieved through Friedel-Crafts alkylation. This involves reacting 1,2-dimethoxybenzene with 1-bromo-3-ethoxypropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The intermediate product from the alkylation step can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd) to yield the final compound
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using appropriate reagents
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, H2/Pd
Substitution: Various electrophiles in the presence of catalysts
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
科学的研究の応用
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(1-Ethoxypropyl)-1,2-dimethoxybenzene involves its interaction with various molecular targets. The methoxy and ethoxypropyl groups can influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 1-Ethoxypropane
- 1,2-Dimethoxybenzene
- 4-Ethoxy-1,2-dimethoxybenzene
Uniqueness
4-(1-Ethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and ethoxypropyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
CAS番号 |
58045-89-9 |
|---|---|
分子式 |
C13H20O3 |
分子量 |
224.30 g/mol |
IUPAC名 |
4-(1-ethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C13H20O3/c1-5-11(16-6-2)10-7-8-12(14-3)13(9-10)15-4/h7-9,11H,5-6H2,1-4H3 |
InChIキー |
CKRDEAHSWJIEBE-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


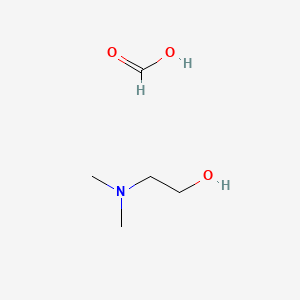
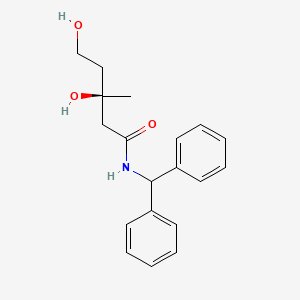

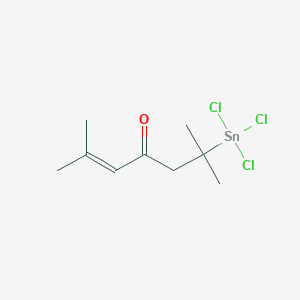
![2-Azabicyclo[3.1.0]hex-2-ene, 1-methyl-3-phenyl-](/img/structure/B14622884.png)

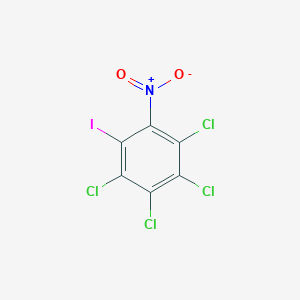

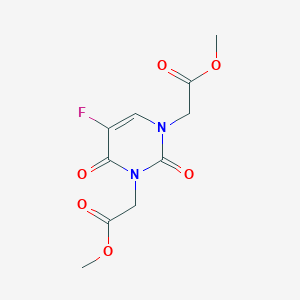

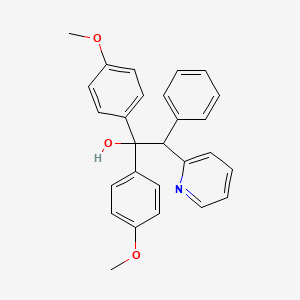
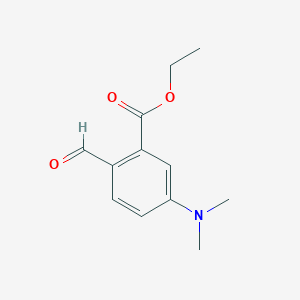
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
